molecular formula C7H5BrF2Mg B1609257 2,4-Difluorobenzylmagnesium bromide CAS No. 546122-71-8

2,4-Difluorobenzylmagnesium bromide

Cat. No. B1609257
CAS RN: 546122-71-8
M. Wt: 231.32 g/mol
InChI Key: KHKZBHQZRCTDOD-UHFFFAOYSA-M
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Description

2,4-Difluorobenzylmagnesium bromide is an organic compound with the molecular formula C7H5BrF2Mg . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2,4-Difluorobenzylmagnesium bromide is represented by the SMILES notation FC1=CC(F)=C(C[Mg]Br)C=C1 . This indicates that the molecule consists of a benzene ring with two fluorine atoms and a bromomagnesium group attached to the carbon atoms .


Physical And Chemical Properties Analysis

2,4-Difluorobenzylmagnesium bromide is a liquid at room temperature . The exact physical and chemical properties such as density, boiling point, melting point, and flash point are not specified in the available resources .

Scientific Research Applications

Continuous Flow Synthesis of 2,4,5-Trifluorobenzoic Acid

The study by Deng et al. (2015) highlights the continuous flow synthesis of 2,4,5-trifluorobenzoic acid, an important synthetic intermediate in the pharmaceutical industry and materials science. The process involves the generation of an unstable aryl-Grignard reagent followed by its reaction with gaseous CO2. The use of a microflow system, including a T-micromixer and a falling film microreactor, facilitated efficient gas–liquid reactions, yielding 2,4,5-trifluorobenzoic acid with high purity and yield. This research underscores the potential of continuous flow processes in enhancing the efficiency and scalability of chemical syntheses involving Grignard reagents (Deng et al., 2015).

One-electron Cleavage of Benzylic Bromides

Jouikov and Simonet (2010) explored the one-electron cleavage of benzylic bromides at palladium and palladized cathodes, which is significant for generating benzyl radicals. This process enables the in situ addition of benzyl radicals onto unsaturated organic systems, facilitating mono- and di-benzylations. The formation of benzylic radicals was confirmed using the ESR technique, highlighting the potential for the direct generation and immobilization of radicals onto solid interfaces, which is crucial for synthetic applications (Jouikov & Simonet, 2010).

Electrophilic Fluorination with Arylmagnesium Reagents

Yamada and Knochel (2010) reported on the large-scale preparation of aromatic fluorides using functionalized aryl- or heteroarylmagnesium reagents. These reagents, prepared from corresponding bromides or iodides, reacted smoothly with N-fluorobenzenesulfonimide to yield aromatic fluorides. This study demonstrates the versatility of arylmagnesium reagents in electrophilic fluorination reactions, offering a straightforward approach to synthesizing aromatic fluorides, which are valuable in various chemical industries (Yamada & Knochel, 2010).

Synthesis of Halogenated Tetraarylborates

Anulewicz-Ostrowska et al. (2003) investigated the reactions of halogenated phenylmagnesium bromides with boron reagents to synthesize tetraarylborates. This research provides insights into the influence of substituents on the reactivity and outcomes of these reactions, highlighting the synthetic utility of halogenated organomagnesium reagents in preparing compounds with potential applications in materials science and catalysis (Anulewicz-Ostrowska et al., 2003).

properties

IUPAC Name

magnesium;2,4-difluoro-1-methanidylbenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2.BrH.Mg/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKZBHQZRCTDOD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=C(C=C(C=C1)F)F.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2Mg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluorobenzylmagnesium bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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